Unraveling the Molecular Tactics of N-(7-carbamimidamidoheptyl)guanidine dihydrochloride: A Technical Guide
Unraveling the Molecular Tactics of N-(7-carbamimidamidoheptyl)guanidine dihydrochloride: A Technical Guide
Introduction: The Guanidinium Moiety as a Potent Pharmacophore
The guanidinium group, a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, represents a cornerstone of medicinal chemistry.[1][2][3] Its remarkable biological activity stems from its ability to exist as a resonance-stabilized, delocalized cation at physiological pH, enabling it to form strong electrostatic and hydrogen bond interactions with biological targets.[4] N-(7-carbamimidamidoheptyl)guanidine dihydrochloride, the subject of this guide, is a compelling molecule featuring two guanidinium groups separated by a flexible heptyl linker. This unique architecture suggests a high potential for specific and potent biological activity, likely through multivalent interactions with its molecular target(s). This document provides an in-depth exploration of the probable mechanisms of action of N-(7-carbamimidamidoheptyl)guanidine dihydrochloride, drawing upon established principles of guanidine pharmacology and enzymology. While specific studies on this exact molecule are not prevalent in publicly accessible literature, its structural features allow for well-grounded hypotheses regarding its molecular interactions and downstream cellular effects.
Core Mechanistic Postulate: Enzyme Inhibition via Active Site Bridging
A primary and highly probable mechanism of action for N-(7-carbamimidamidoheptyl)guanidine dihydrochloride is the competitive inhibition of enzymes. The positively charged guanidinium groups are adept at targeting and binding to negatively charged residues, particularly the carboxylate side chains of aspartic and glutamic acid, which are frequently found in the active sites of enzymes.[5]
The presence of two guanidinium groups on a flexible linker suggests a "molecular bridging" mechanism. This hypothesis posits that the molecule can span a distance within an enzyme's active site or a binding pocket, simultaneously interacting with two acidic residues.[5] This bivalent interaction would lead to a significantly higher affinity and specificity compared to molecules with a single guanidinium group.
Diagram: Hypothetical Enzyme Inhibition by N-(7-carbamimidamidoheptyl)guanidine dihydrochloride
Caption: Bivalent binding of the inhibitor to acidic residues in an enzyme active site.
Plausible Enzyme Targets
Based on the known pharmacology of guanidino compounds, several classes of enzymes are potential targets for N-(7-carbamimidamidoheptyl)guanidine dihydrochloride:
-
Arginase: This enzyme hydrolyzes L-arginine to L-ornithine and urea. Its active site contains key aspartate residues that interact with the guanidinium group of arginine. Guanidine-containing molecules are known to be potent arginase inhibitors.[6]
-
Polyamine Oxidases: These enzymes are involved in polyamine catabolism. Studies have shown that lipophilic agmatine and iminoctadine derivatives, which contain guanidinium groups, are potent inhibitors of maize polyamine oxidase.[7][8]
-
Nitric Oxide Synthase (NOS): As an analog of L-arginine, the natural substrate for NOS, guanidine-containing compounds can act as inhibitors.[1]
-
Proteases: Aspartic and glutamic proteases utilize acidic residues in their catalytic mechanism and are therefore susceptible to inhibition by compounds that can bind to these residues.[5]
Alternative Mechanism: Modulation of Ion Channel Activity
Beyond enzyme inhibition, guanidine and its derivatives are known to modulate the activity of ion channels, particularly voltage-gated potassium (Kv) channels.[9] The mechanism involves the binding of the guanidinium group within the intracellular pore of the channel, which stabilizes a closed state and thereby inhibits potassium efflux.[9] This leads to a prolongation of the action potential and enhanced neurotransmitter release at the synapse.[9][10]
The structure of N-(7-carbamimidamidoheptyl)guanidine, with its long, flexible hydrophobic linker, may allow it to interact with both the ion conduction pathway and hydrophobic regions of the channel protein, potentially leading to potent and specific channel modulation.
Diagram: Proposed Interaction with a Voltage-Gated Potassium (Kv) Channel
Caption: The inhibitor binds to the intracellular gate, stabilizing the closed conformation.
Experimental Protocols for Mechanistic Elucidation
To investigate the precise mechanism of action of N-(7-carbamimidamidoheptyl)guanidine dihydrochloride, a series of well-defined experiments are necessary.
Protocol 1: Enzyme Inhibition Assays
Objective: To determine if N-(7-carbamimidamidoheptyl)guanidine dihydrochloride inhibits the activity of candidate enzymes and to characterize the nature of this inhibition.
Methodology:
-
Enzyme Selection: Based on the plausible targets, obtain purified recombinant human arginase 1, nitric oxide synthase, and a representative aspartic protease.
-
Activity Assay: For each enzyme, utilize a well-established spectrophotometric or fluorometric assay to measure its catalytic activity.
-
Inhibition Screening: Perform initial screens at a fixed concentration of the inhibitor (e.g., 10 µM) to identify which enzymes are significantly inhibited.
-
IC50 Determination: For the inhibited enzymes, perform dose-response experiments with a serial dilution of the inhibitor to determine the half-maximal inhibitory concentration (IC50).
-
Mechanism of Inhibition Studies: Conduct kinetic experiments by varying the concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.
Protocol 2: Electrophysiological Analysis of Ion Channel Modulation
Objective: To assess the effect of N-(7-carbamimidamidoheptyl)guanidine dihydrochloride on the activity of voltage-gated potassium channels.
Methodology:
-
Cell Line and Channel Expression: Use a stable cell line (e.g., HEK293 or CHO cells) expressing a specific subtype of human Kv channel (e.g., Kv1.2).
-
Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the potassium currents flowing through the channels.
-
Inhibitor Application: Apply varying concentrations of N-(7-carbamimidamidoheptyl)guanidine dihydrochloride to the cells and record the effect on the potassium currents.
-
Voltage Protocol: Use specific voltage protocols to study the effect of the compound on different states of the channel (resting, open, and inactivated).
-
Data Analysis: Analyze the current traces to determine the IC50 for channel block and to characterize the voltage- and state-dependence of the inhibition.
Table 1: Hypothetical Quantitative Data Summary
| Parameter | Arginase 1 | Nitric Oxide Synthase | Kv1.2 Channel |
| IC50 | 50 nM | 1.2 µM | 250 nM |
| Mechanism | Competitive | Competitive | Open Channel Block |
| Ki | 25 nM | 0.8 µM | N/A |
Broader Biological Implications and Therapeutic Potential
The guanidine moiety is a key component in a wide range of therapeutic agents, including antihypertensives, antidiabetics, and anti-infectives.[1][2] The potent and potentially selective inhibitory profile of N-(7-carbamimidamidoheptyl)guanidine dihydrochloride suggests its potential for development as a novel therapeutic agent. For instance, inhibition of arginase is a promising strategy in cancer immunotherapy, as arginase activity in the tumor microenvironment suppresses the anti-tumor immune response.[6] Similarly, modulation of Kv channels has therapeutic applications in neurological disorders.[9]
Conclusion
N-(7-carbamimidamidoheptyl)guanidine dihydrochloride is a molecule with significant potential for potent and specific biological activity. Based on the well-established pharmacology of guanidino compounds, its primary mechanisms of action are likely to involve the competitive inhibition of enzymes with acidic active sites and the modulation of ion channel function. The bivalent nature of its guanidinium groups, conferred by the heptyl linker, may provide high-affinity binding to its molecular targets. Further experimental investigation using the protocols outlined in this guide is essential to fully elucidate its mechanism of action and to explore its therapeutic potential.
References
-
Biondi, S. et al. (2009). Synthesis and biological evaluation of guanidino compounds endowed with subnanomolar affinity as competitive inhibitors of maize polyamine oxidase. PubMed. Available at: [Link]
-
Rossi, A. et al. (2009). Synthesis and Biological Evaluation of Guanidino Compounds Endowed with Subnanomolar Affinity as Competitive Inhibitors of Maize Polyamine Oxidase. Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, S. et al. (2019). Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design. The Journal of Physical Chemistry B. Available at: [Link]
-
Golebiowski, A. et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Saczewski, F. & Balewski, L. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Loussouarn, G. et al. (2013). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology. Available at: [Link]
-
Kwon, K. et al. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses. Available at: [Link]
-
Ghidini, M. et al. (2021). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. Molbank. Available at: [Link]
-
Sharma, S. et al. (2016). Guanidine group: Definition and pharmaceutical applications. ResearchGate. Available at: [Link]
-
Haussener, T. J. et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. Available at: [Link]
-
Haussener, T. J. et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. ScholarWorks @ Central Washington University. Available at: [Link]
-
Modrić, T. et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. Available at: [Link]
-
Lawrence, D. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Sandia National Laboratories. Available at: [Link]
-
Clark, R. W. et al. (2007). Guanidine Hydrochloride-Induced Unfolding of the Three Heme Coordination States of the CO-Sensing Transcription Factor, CooA. Biochemistry. Available at: [Link]
-
Wikipedia. (2024). Guanidine. Wikipedia. Available at: [Link]
-
Weems, A. D. et al. (2020). Guanidine hydrochloride reactivates an ancient septin hetero-oligomer assembly pathway in budding yeast. eLife. Available at: [Link]
-
Lages, A. S. et al. (n.d.). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. University of Minho Repository. Available at: [Link]
-
Wikipedia. (2024). Guanidinium chloride. Wikipedia. Available at: [Link]
-
Rich, T. C. et al. (2012). Novel N7- and N1- substituted cGMP derivatives are potent activators of cyclic nucleotide-gated channels. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Lestari, D. D. et al. (2021). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Applied Pharmaceutical Science. Available at: [Link]articles/PMC8349279/)
Sources
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of guanidino compounds endowed with subnanomolar affinity as competitive inhibitors of maize polyamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merck.com [merck.com]
